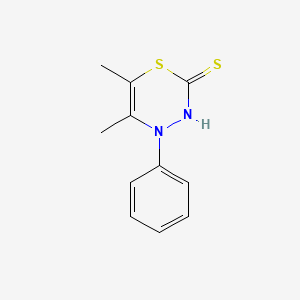

5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is a heterocyclic compound with the molecular formula C11H12N2S2.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with formaldehyde . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents involved .

化学反応の分析

Types of Reactions

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazines .

科学的研究の応用

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives have shown potential as antimicrobial and antiviral agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

作用機序

The mechanism by which 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The thiol group in its structure can form covalent bonds with these enzymes, disrupting their function and leading to cell death .

類似化合物との比較

Similar Compounds

- 4,6-Dimethyl-2-phenyl-1,3,4-thiadiazinane hydrochloride

- Methyl 4-(2,4,6-triphenyl-4H-1,3,4-thiadiazin-5-yl)phenyl sulfide

- 2-Benzyl-6-phenyl-7H-(1,2,4)triazolo(5,1-b)(1,3,4)thiadiazine

Uniqueness

Compared to similar compounds, 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is unique due to its specific substitution pattern on the thiadiazine ring.

生物活性

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activities, and potential applications of this compound based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thioketones with hydrazines or similar nucleophiles. The resulting compound is characterized by its unique thiadiazine ring structure, which contributes to its biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3S |

| Molecular Weight | 233.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess notable antibacterial and antifungal activities.

- Antibacterial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains. For example, compounds derived from the thiadiazole structure have shown varying degrees of activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Certain derivatives have been reported to inhibit fungal growth effectively. In particular, one study highlighted a derivative with an EC50 value of 3.43 µg/ml against Phytophthora infestans, outperforming standard antifungal agents like Dimethomorph .

Anticancer Activity

Thiadiazole compounds have also been investigated for their anticancer potential. Some studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Certain compounds have been shown to cause cell cycle arrest in cancer cell lines.

- Induction of Apoptosis : The mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various thiadiazole derivatives, it was found that this compound exhibited significant inhibition against E. coli with an MIC value of 32 µg/ml. This finding suggests its potential use as an antibacterial agent in clinical settings .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal properties of several thiadiazole derivatives against Candida albicans. The results indicated that compounds similar to our target compound inhibited fungal growth effectively at concentrations as low as 10 µg/ml .

Future Directions

The biological activity of this compound opens avenues for further research into its pharmacological applications. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

特性

IUPAC Name |

5,6-dimethyl-4-phenyl-3H-1,3,4-thiadiazine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-8-9(2)15-11(14)12-13(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDABKUUDWBHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)NN1C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。